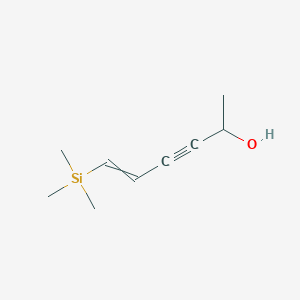
6-(Trimethylsilyl)hex-5-en-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trimethylsilyl)hex-5-en-3-yn-2-ol is a chemical compound with the molecular formula C9H16OSi It is characterized by the presence of a trimethylsilyl group attached to a hexen-yn-ol structure, which includes both double and triple bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trimethylsilyl)hex-5-en-3-yn-2-ol typically involves the reaction of trimethylsilylacetylene with an appropriate aldehyde or ketone under specific conditions. One common method is the addition of trimethylsilylacetylene to an aldehyde in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
6-(Trimethylsilyl)hex-5-en-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted hexen-yn-ol derivatives.
Aplicaciones Científicas De Investigación
6-(Trimethylsilyl)hex-5-en-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Trimethylsilyl)hex-5-en-3-yn-2-ol involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The presence of double and triple bonds provides sites for electrophilic and nucleophilic attacks, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
(Z)-hex-3-en-5-yn-2-ol: Similar structure but lacks the trimethylsilyl group.
3-(Trimethylsilyl)propargyl alcohol: Contains a trimethylsilyl group but differs in the position of the triple bond.
3-methyl-5-(trimethylsilyl)pent-4-yn-2-ol: Similar in having a trimethylsilyl group but differs in the carbon chain structure .
Uniqueness
6-(Trimethylsilyl)hex-5-en-3-yn-2-ol is unique due to the combination of its trimethylsilyl group and the hexen-yn-ol structure. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications .
Propiedades
Número CAS |
133490-29-6 |
|---|---|
Fórmula molecular |
C9H16OSi |
Peso molecular |
168.31 g/mol |
Nombre IUPAC |
6-trimethylsilylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C9H16OSi/c1-9(10)7-5-6-8-11(2,3)4/h6,8-10H,1-4H3 |
Clave InChI |
YGGBHTRGPSEHFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC=C[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


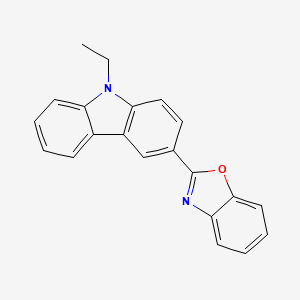
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
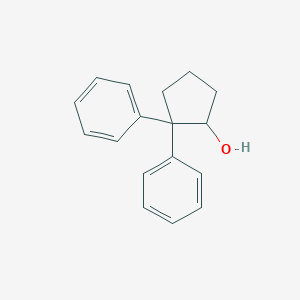
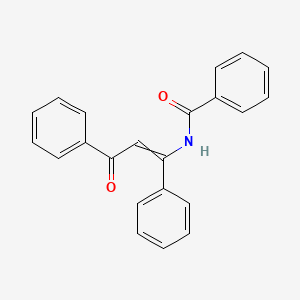
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)

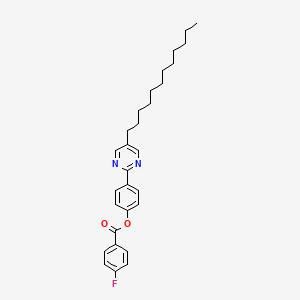

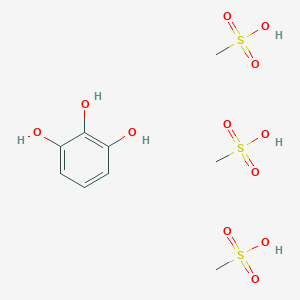

![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)
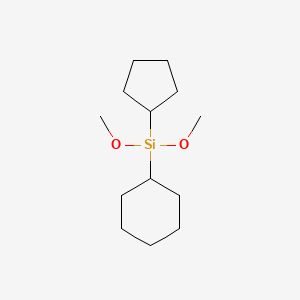
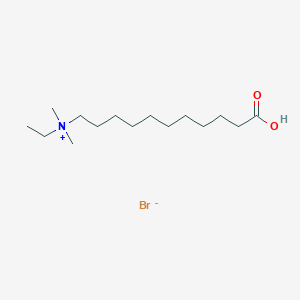
![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
